molecular formula C8H8ClN3 B1374086 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1344054-57-4

2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1374086
CAS RN: 1344054-57-4
M. Wt: 181.62 g/mol
InChI Key: KULXPKBJZDJBDZ-UHFFFAOYSA-N
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Description

“2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine” is a type of organochlorine compound . It is a pyridine derivative, which is a class of compounds that are widely used in pharmaceuticals and chemical reagents for organic synthesis .


Synthesis Analysis

The synthesis of pyridine derivatives like “this compound” often involves electrochemical methods . These methods can contribute to the studies of redox reaction mechanisms and can be a powerful tool for the synthesis of new compounds on a gram scale .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups and the connectivity of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using electrochemistry . This field of study can provide insights into the reduction-oxidation mechanisms of hydrogenated pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molar mass can be calculated based on its molecular formula, and its appearance and melting point can be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical synthesis of derivatives related to 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is a significant area of research. For instance, studies have focused on synthesizing derivatives with potential antituberculotic activity, like 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its variants (Bukowski & Janowiec, 1996). Another study examined the vibrational spectra and molecular structure of imidazo[4,5-b]pyridine derivatives, which is crucial in understanding their chemical properties and potential applications (Lorenc et al., 2008).

Industrial-Scale Production for Medicinal Use

The compound has applications in the industrial-scale production of intermediates for potent angiotensin II receptor antagonists, which are crucial in developing blood pressure medications (Stucky, Roduit, & Schmidt, 1997). This highlights its role in the pharmaceutical industry, especially in synthesizing drugs for cardiovascular diseases.

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. Studies show that certain derivatives can act as effective corrosion inhibitors, which has implications in industrial applications to protect metals from corrosive environments (Saady et al., 2021).

Safety and Hazards

“2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine” is considered hazardous. It can be harmful by ingestion, inhalation, and skin absorption . It is also a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract .

Future Directions

The future research directions for “2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine” could involve its potential applications in the synthesis of new pharmaceutical compounds and chemical reagents. Additionally, further studies could explore its mechanism of action and potential uses as a precursor to pyridine-containing ligands .

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds between the chloromethyl group of the compound and nucleophilic sites on the enzymes, leading to enzyme inhibition or modification .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the chloromethyl group can form covalent bonds with cysteine residues in proteins, resulting in the inhibition of enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For example, high doses of this compound have been associated with liver and kidney damage in animal studies. Threshold effects have also been observed, where certain dosages are required to elicit specific biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. It can also interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can also impact its interactions with other biomolecules and its overall biological effects .

properties

IUPAC Name

2-(chloromethyl)-7-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-2-3-10-8-7(5)11-6(4-9)12-8/h2-3H,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULXPKBJZDJBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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